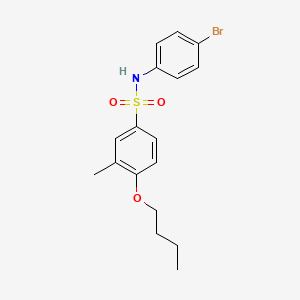![molecular formula C17H25N5S B12267593 N-[1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]-N-methylpyridin-2-amine](/img/structure/B12267593.png)
N-[1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]-N-methylpyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)pipéridin-4-yl]-N-méthylpyridin-2-amine est un composé organique complexe comprenant un cycle thiadiazole, un cycle pipéridine et un cycle pyridine
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de N-[1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)pipéridin-4-yl]-N-méthylpyridin-2-amine implique généralement plusieurs étapes :
Formation du cycle thiadiazole : Cette étape implique la réaction de la tert-butylamine avec la thiosemicarbazide en milieu acide pour former le 5-tert-butyl-1,3,4-thiadiazole.
Formation du cycle pipéridine : Le dérivé thiadiazole est ensuite mis à réagir avec la 4-pipéridone en milieu basique pour former le cycle pipéridine.
Fixation du cycle pyridine : Enfin, l’intermédiaire pipéridine-thiadiazole est mis à réagir avec la 2-chlorométhylpyridine en présence d’une base pour former le composé final.
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement l’optimisation des voies de synthèse susmentionnées afin de maximiser le rendement et la pureté. Cela pourrait inclure l’utilisation de réacteurs à écoulement continu, la synthèse automatisée et des techniques de purification telles que la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
N-[1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)pipéridin-4-yl]-N-méthylpyridin-2-amine peut subir diverses réactions chimiques, notamment :
Oxydation : Le cycle thiadiazole peut être oxydé pour former des sulfoxydes ou des sulfones.
Réduction : Le groupe nitro sur le cycle pyridine peut être réduit en amine.
Substitution : Le groupe méthyle sur le cycle pyridine peut être substitué par d’autres groupes fonctionnels.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le peroxyde d’hydrogène et l’acide m-chloroperbenzoïque.
Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium ou l’hydrogène gazeux en présence d’un catalyseur au palladium peuvent être utilisés.
Substitution : Les réactions de substitution nucléophile peuvent être effectuées en utilisant des réactifs comme l’hydrure de sodium et les halogénoalcanes.
Principaux produits
Oxydation : Sulfoxydes et sulfones.
Réduction : Amines.
Substitution : Divers dérivés de la pyridine substitués.
Applications De Recherche Scientifique
N-[1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)pipéridin-4-yl]-N-méthylpyridin-2-amine a plusieurs applications en recherche scientifique :
Chimie : Utilisé comme brique de construction pour la synthèse de molécules plus complexes.
Biologie : Recherché pour son potentiel en tant que composé bioactif présentant des propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploré pour son utilisation potentielle dans le développement de médicaments, en particulier pour cibler des voies moléculaires spécifiques.
Industrie : Utilisé dans le développement de nouveaux matériaux aux propriétés uniques.
Mécanisme D'action
Le mécanisme d’action de N-[1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)pipéridin-4-yl]-N-méthylpyridin-2-amine implique son interaction avec des cibles moléculaires spécifiques. Le cycle thiadiazole est connu pour interagir avec les ions métalliques, ce qui peut inhiber certaines enzymes. Les cycles pipéridine et pyridine peuvent interagir avec divers récepteurs et protéines, en modulant leur activité et en conduisant aux effets biologiques souhaités.
Comparaison Avec Des Composés Similaires
Composés similaires
2-Amino-5-tert-butyl-1,3,4-thiadiazole : Un dérivé thiadiazole plus simple présentant des propriétés chimiques similaires.
2-Amino-1,3,4-thiadiazole : Un autre dérivé thiadiazole avec un motif de substitution différent.
2-Amino-5-phényl-1,3,4-thiadiazole : Un dérivé thiadiazole avec un groupe phényle au lieu d’un groupe tert-butyle.
Unicité
N-[1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)pipéridin-4-yl]-N-méthylpyridin-2-amine est unique en raison de sa combinaison de trois cycles différents (thiadiazole, pipéridine et pyridine) et du motif de substitution spécifique. Cette structure unique lui confère des propriétés chimiques et biologiques distinctes par rapport à d’autres composés similaires.
Propriétés
Formule moléculaire |
C17H25N5S |
|---|---|
Poids moléculaire |
331.5 g/mol |
Nom IUPAC |
N-[1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]-N-methylpyridin-2-amine |
InChI |
InChI=1S/C17H25N5S/c1-17(2,3)15-19-20-16(23-15)22-11-8-13(9-12-22)21(4)14-7-5-6-10-18-14/h5-7,10,13H,8-9,11-12H2,1-4H3 |
Clé InChI |
SQAQCGAAWJBHOR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=NN=C(S1)N2CCC(CC2)N(C)C3=CC=CC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-3-yl]cyclopropanecarboxamide](/img/structure/B12267510.png)

![N-(4-carbamoylphenyl)-5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxamide](/img/structure/B12267517.png)
![4-{4-[(2-Fluorophenyl)methyl]piperazin-1-yl}-6-methyl-2-(pyrrolidin-1-yl)pyrimidine](/img/structure/B12267532.png)
![4-(6-{4-[(2-Fluorophenyl)methyl]piperazin-1-yl}pyridazin-3-yl)morpholine](/img/structure/B12267542.png)
![1-Benzyl-4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-2-one](/img/structure/B12267546.png)
![2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzoxazole](/img/structure/B12267559.png)
![7-Methoxy-3-{[1-(morpholine-4-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B12267560.png)
![N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B12267566.png)
![5-Fluoro-2-({1-[(pyridin-3-yl)methyl]pyrrolidin-3-yl}methoxy)pyridine](/img/structure/B12267573.png)
![1-{[(4-Fluorophenyl)methyl]sulfanyl}-4-phenylphthalazine](/img/structure/B12267578.png)
![3-{5-[(3,5-dimethoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one](/img/structure/B12267581.png)
![5-chloro-N-methyl-N-{1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}pyrimidin-2-amine](/img/structure/B12267583.png)
![4-[2-(4-{Pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine](/img/structure/B12267586.png)
